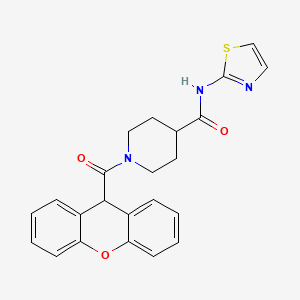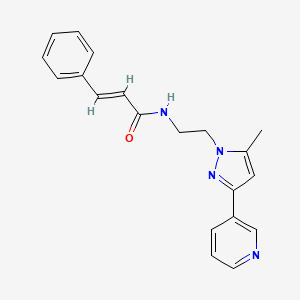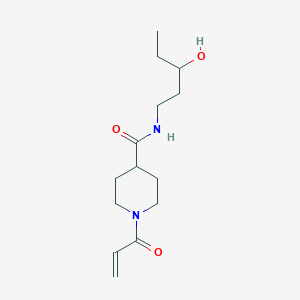![molecular formula C17H17N3O5S B2844099 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421513-00-9](/img/structure/B2844099.png)
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, furan and pyrazole derivatives are often synthesized through various methods such as the Paal-Knorr synthesis for furans and the condensation of hydrazines for pyrazoles . The synthesis could involve multiple steps, each introducing a different functional group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Techniques like X-ray crystallography, NMR, and IR spectroscopy are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The sulfonamide group could potentially engage in hydrogen bonding .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound. These properties are often determined experimentally .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs). These enzymes are critical for various physiological processes, and inhibitors have therapeutic applications in conditions like glaucoma, epilepsy, and certain types of tumors. Recent research has demonstrated that certain sulfonamide derivatives exhibit potent inhibition against human carbonic anhydrase isoenzymes, suggesting their potential as lead molecules for developing new therapeutic agents [K. Kucukoglu et al., 2016; K. Chegaev et al., 2014].
Acetylcholinesterase Inhibition
Sulfonamide derivatives have also been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. Studies have found that certain sulfonamides, including pyrazoline benzensulfonamides, show significant inhibition of AChE, indicating their potential as candidates for developing novel treatments for neurodegenerative conditions [Dilan Ozmen Ozgun et al., 2019].
Antitubercular Activity
The search for new antitubercular agents has led to the exploration of sulfonamide derivatives for their potential activity against Mycobacterium tuberculosis. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showcasing antitubercular properties, highlight the versatility of sulfonamides in developing treatments for infectious diseases [S. Kantevari et al., 2011].
Antimicrobial and Antifungal Activities
Sulfonamides have a long history of use as antimicrobial agents. Recent research continues to explore the antimicrobial and antifungal potentials of new sulfonamide derivatives. These studies aim to address the growing concern of antibiotic resistance by identifying novel compounds with effective antimicrobial properties [M. Irshad, 2018].
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-20-14(15-3-2-6-23-15)9-12(19-20)11-18-26(21,22)13-4-5-16-17(10-13)25-8-7-24-16/h2-6,9-10,18H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSMYDJTVLKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)
![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)


![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)



![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)